1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The bromomethyl group can be introduced via bromination, and the chloropropanone moiety is added through acylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro compounds, while substitution of the bromomethyl group can produce a variety of derivatives .
Scientific Research Applications
1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromomethyl and chloropropanone groups can participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Amino-3-(methyl)phenyl)-3-chloropropan-2-one
- 1-(4-Amino-3-(bromomethyl)phenyl)-2-chloropropan-2-one
Comparison: 1-(4-Amino-3-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both a bromomethyl and a chloropropanone group, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[4-amino-3-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
GBUBCVMATVRHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.